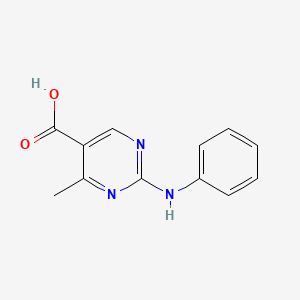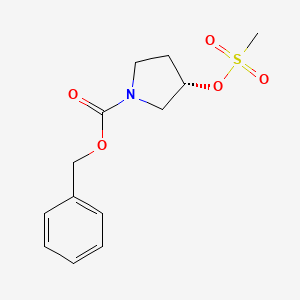
2,2-Difluorocyclobutane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclobutane-1-carbaldehyde is a synthetic compound characterized by a four-membered cyclobutane ring with two fluorine atoms attached to the second carbon and a carbaldehyde group attached to the first carbon. The molecular formula is C5H6F2O, and it has a molecular weight of 120.099 g/mol. This compound is not readily found in nature and is primarily used for research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
general methods for synthesizing fluorinated cyclobutanes and carbaldehydes can be adapted to create this compound. One potential route involves the fluorination of cyclobutane derivatives followed by the introduction of the carbaldehyde group through formylation reactions. Typical reagents for such transformations include fluorinating agents like Selectfluor and formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid.
Industrial Production Methods
Due to the lack of specific industrial production methods for 2,2-Difluorocyclobutane-1-carbaldehyde, it is likely produced on a small scale for research purposes. The production would involve standard organic synthesis techniques, including purification steps like distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorocyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 2,2-Difluorocyclobutane-1-carboxylic acid.
Reduction: 2,2-Difluorocyclobutan-1-ol.
Substitution: Products depend on the nucleophile used, such as 2-amino-2-fluorocyclobutane-1-carbaldehyde when using an amine.
Applications De Recherche Scientifique
2,2-Difluorocyclobutane-1-carbaldehyde has diverse scientific research applications due to its unique structure and reactivity. It is used in:
Medicinal Chemistry: As a building block for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, particularly those containing fluorinated motifs.
Material Science: In the development of novel materials with specific electronic or optical properties due to the presence of fluorine atoms.
Mécanisme D'action
The mechanism of action of 2,2-Difluorocyclobutane-1-carbaldehyde depends on its application. In medicinal chemistry, the fluorine atoms can influence the compound’s interaction with biological targets by altering its electronic properties and increasing its lipophilicity. This can enhance binding affinity to enzymes or receptors, potentially leading to improved therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluorocyclobutan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2,2-Difluorocyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-Fluorocyclobutane-1-carbaldehyde: Similar structure but with only one fluorine atom.
Uniqueness
2,2-Difluorocyclobutane-1-carbaldehyde is unique due to the presence of two fluorine atoms on the cyclobutane ring, which can significantly alter its electronic properties and reactivity compared to its mono-fluorinated or non-fluorinated analogs. This makes it a valuable compound for studying the effects of fluorination in various chemical and biological contexts.
Propriétés
IUPAC Name |
2,2-difluorocyclobutane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O/c6-5(7)2-1-4(5)3-8/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMBFUBHPPLKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408970-36-3 |
Source


|
| Record name | 2,2-difluorocyclobutane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2H-[1,2,4]triazino[3,4-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2703867.png)

![3-(3,4-dimethoxyphenyl)-9-(2-methoxy-5-methylphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2703872.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2703877.png)






![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2703890.png)
